![molecular formula C14H14N4O B4647785 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 907972-68-3](/img/structure/B4647785.png)
5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the class of triazolo-pyrimidine derivatives. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been proposed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In Alzheimer's disease, 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been found to reduce the accumulation of amyloid beta plaques and to improve cognitive function. Additionally, this compound has been found to have antimicrobial activity against a variety of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent activity against a variety of diseases. This compound has been found to have activity against cancer, Alzheimer's disease, and infectious diseases, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its mechanism of action. Although some studies have suggested that this compound inhibits various enzymes and signaling pathways, the exact mechanisms by which it exerts its effects are not fully understood. Another direction is to explore its potential applications in the treatment of other diseases. For example, this compound may have activity against viral infections, which could be explored in future studies. Finally, future studies could focus on developing more potent and selective analogs of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, which could have improved efficacy and reduced toxicity.
Scientific Research Applications
5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent activity against a variety of diseases, including cancer, Alzheimer's disease, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid beta plaques. Additionally, 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been found to have antimicrobial activity against a variety of bacterial and fungal strains.
properties
IUPAC Name |
5-phenyl-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-6-12-16-14-15-11(9-13(19)18(14)17-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLBSGUXLWBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194826 | |
Record name | 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
907972-68-3 | |
Record name | 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907972-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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